2-甲基苯并噻唑-4-羧酸

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Krause and co-workers synthesized some benzothiazole derivatives from the reaction of Methanesulfonic acid (MSA) and the appropriate carboxylic acid at 140 °C for 72 hours with 2-amino-4-chlorothiophenol or 2-amino-4-trifluoromethylthiophenol and the silica gels .Molecular Structure Analysis

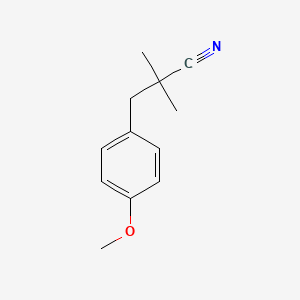

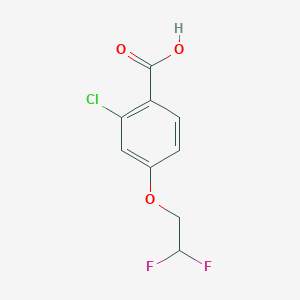

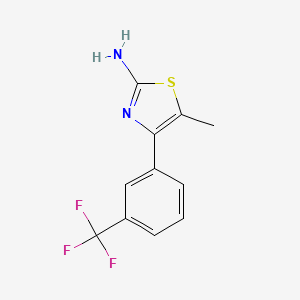

The molecular formula of 2-Methylbenzothiazole-4-carboxylic acid is C9H7NO2S, and the molecular weight is 193.22 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Physical And Chemical Properties Analysis

MBTCA is a white crystalline solid with a melting point of 190-194°C. The compound is soluble in water and organic solvents, but insoluble in most nonpolar solvents.科学研究应用

聚合物合成

2-甲基苯并噻唑-4-羧酸已被用于聚合物合成。Kricheldorf和Thomsen(1992年)探索了使用2-(4-羧基苯基)苯并噻唑-5-羧酸,即2-甲基苯并噻唑-4-羧酸衍生物,制备热致液晶聚酯。这些聚酯表现出向列型熔体,并通过不同技术包括差示扫描量热法和X射线散射测量进行了性质表征(Kricheldorf & Thomsen, 1992)。

合成抗过敏活性的酸性衍生物

Wade等人(1983年)报道了使用2-氨基苯并噻唑合成4H-嘧啶并[2,1-b]苯并噻唑-4-酮的酸性衍生物。这些化合物在大鼠中显示出与二钠克罗莫胶酸相当的抗过敏性,表明具有潜在的治疗应用(Wade, Toso, Matson, & Stelzer, 1983)。

抗菌和抗真菌活性

Chavan和Pai(2007年)从2-氨基苯并噻唑-6-羧酸出发合成了N-取代-3-氯-2-氮杂环丙酮酮,显示出对各种微生物具有良好至中等的抗菌活性,并进行了抗真菌活性测试(Chavan & Pai, 2007)。

衍生物的固相合成

Huang和Tang(2003年)描述了使用树脂结合的环状马来酸酯固相合成苯并噻唑和噻吩衍生物的方法。这种方法促进了取代的2-甲基苯并噻唑的高产率和纯度(Huang & Tang, 2003)。

抗肿瘤性质

Bradshaw等人(2002年)研究了新型抗肿瘤2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药。他们展示了这些化合物在抑制乳腺和卵巢异种移植瘤生长的潜力在临床前模型中(Bradshaw et al., 2002)。

Δ4-1,2,4-噁二唑-3-羧酸的合成

Pavez等人(1987年)通过1,3-偶极环加成合成了Δ4-1,2,4-噁二唑-3-羧酸,提供了一种用于创造具有潜在应用的新型氨基酸衍生物的方法(Pavez, Márquez, Navarrete, Tzichinovsky, & Rodríguez, 1987)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential to the survival of mycobacterium tuberculosis .

Mode of Action

It’s known that benzothiazole derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of organoboron reagents with electrophilic organic groups, forming new carbon-carbon bonds . This could potentially interfere with the normal functioning of target proteins or enzymes.

Biochemical Pathways

It’s known that benzothiazole derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions . This suggests that 2-Methylbenzothiazole-4-carboxylic acid could potentially interfere with biochemical pathways involving carbon–carbon bond formation.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.

Action Environment

The suzuki–miyaura cross-coupling reactions in which benzothiazole derivatives can participate are known to be exceptionally mild and functional group tolerant , suggesting that they may be robust to a variety of environmental conditions.

未来方向

属性

IUPAC Name |

2-methyl-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVMGTFQDPAPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzothiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)